4-Chloro-2-ethoxybenzaldehyde
Overview
Description
4-Chloro-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-ethoxybenzaldehyde can be synthesized through several methods. One common method involves the electrophilic aromatic substitution of 2-ethoxybenzaldehyde with chlorine. The reaction typically uses chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-ethoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield 4-chloro-2-ethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-ethoxybenzoic acid.
Reduction: 4-Chloro-2-ethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxybenzaldehyde depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethoxy group activates the benzene ring towards electrophilic attack, while the chlorine atom directs the incoming electrophile to the ortho and para positions. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-ethoxybenzaldehyde: Similar structure but with different positions of the chlorine and ethoxy groups.
4-Chloro-2-methoxybenzaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
4-Bromo-2-ethoxybenzaldehyde: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
4-Chloro-2-ethoxybenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethoxy) and electron-withdrawing (chlorine) groups on the benzene ring makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-2-ethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVTPDPCOKGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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